molecular formula C3H9BiO9S3 B1342671 Bismuth(III) methanesulfonate CAS No. 82617-81-0

Bismuth(III) methanesulfonate

Cat. No. B1342671
CAS RN: 82617-81-0
M. Wt: 494.3 g/mol
InChI Key: MNMKEULGSNUTIA-UHFFFAOYSA-K
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Description

Bismuth(III) methanesulfonate is a compound with the CAS Number: 82617-81-0 and a molecular weight of 494.28 . It is used in various applications and its properties are being studied for potential uses in different fields .


Synthesis Analysis

Bismuth(III) methanesulfonate can be synthesized by reacting bismuth(III) oxides, sodium arsenite, and bismuthate with methanesulfonic anhydride . This reaction yields Bismuth(III) methanesulfonate in a quantitative yield .


Molecular Structure Analysis

Bismuth(III) species like Bismuth(III) methanesulfonate feature two monoanionic ligands and a vacant bismuth-centered p-orbital . The vacant orbital is available for intra- and intermolecular σ- and π-type bonding interactions .


Chemical Reactions Analysis

Bismuth(III) methanesulfonate forms exceptionally strong complexes with organic soil material . It also reacts with aqueous ammonia and sodium hydroxide to form bismuth hydroxide . Stannite ion reduces bismuth hydroxide to small black particles of metallic bismuth .


Physical And Chemical Properties Analysis

Bismuth(III) methanesulfonate has a molecular weight of 494.28 . It is stored at a temperature of 28 C .

Scientific Research Applications

Catalysis

Bismuth(III) methanesulfonate is known for its role in catalysis, particularly in Friedel-Crafts acylation and cycloisomerization of allene-enol ethers. It acts as a powerful Lewis acid, facilitating various catalytic reactions .

Materials Science

In materials science, this compound is utilized for its unique properties in the synthesis and stabilization of materials. It can influence the formation of polymers and other complex materials .

Organic Synthesis

Bismuth(III) methanesulfonate serves as a reagent in organic synthesis, aiding in the formation of complex organic compounds. Its use in substitution reactions, such as those involving allylic, propargylic, and benzylic alcohols with sulfonamides, carboxamides, and carbamates is notable .

Medicinal Chemistry

The compound has biomedical applications, particularly in the development of novel compounds to treat bacterial infections like H. pylori. Its unique chemistry allows for the exploration of new molecular mechanisms of action .

Environmental Chemistry

Bismuth(III) methanesulfonate forms exceptionally strong complexes with natural organic materials. This property is significant in environmental chemistry where it can impact soil chemistry and metal solubility .

Polymerization Reactions

Although not extensively covered in this analysis, Bismuth(III) methanesulfonate is acknowledged for its importance in polymerization reactions within organic synthesis .

Mechanism of Action

Target of Action

Bismuth(III) methanesulfonate, also known as Bismuth tris(methanesulfonate), has been found to interact with natural organic matter in the environment . It forms exceptionally strong complexes with organic soil material . In addition, it has been shown to inhibit the SARS-CoV-2 helicase , a protein critical for virus replication .

Mode of Action

Bismuth(III) methanesulfonate binds to organic soil material as a dimeric Bi3+ complex , where one carboxylate bridges two Bi3+ ions, resulting in unique structural stability . This strong binding is verified for Suwannee River Fulvic Acid (SRFA), a type of natural organic matter . In the context of SARS-CoV-2, bismuth-based antivirals inhibit the helicase by disrupting the binding of ATP and the DNA substrate to the viral helicase .

Biochemical Pathways

Its strong binding to natural organic matter suggests that it may influence the biochemical processes within soils, sediments, and waters . In the context of SARS-CoV-2, the inhibition of helicase activity could disrupt the virus’s replication process .

Pharmacokinetics

Bismuth compounds are generally known to be poorly soluble in water, and their solubility is influenced by the acidity of the medium and the presence of certain compounds with (hydr)oxy or sulfhydryl groups . Bismuth is distributed in the organs largely independent of the compound administered or the route of administration . Elimination from the body takes place via the urinary and fecal routes .

Result of Action

The result of Bismuth(III) methanesulfonate’s action is the formation of strong complexes with natural organic matter . This could potentially influence the environmental behavior of bismuth . In the context of SARS-CoV-2, the inhibition of helicase activity could potentially suppress the virus’s replication process .

Action Environment

The action of Bismuth(III) methanesulfonate is influenced by environmental factors. For instance, its solubility is influenced by the acidity of the medium and the presence of certain compounds with (hydr)oxy or sulfhydryl groups . Exposure of Bismuth(III) methanesulfonate solution to the atmosphere or light may result in a slight yellow discoloration of the product or development of a light odor .

Safety and Hazards

When handling Bismuth(III) methanesulfonate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The use of bismuth in society has steadily increased over the last decades . Bismuth(III) methanesulfonate’s strong binding to natural organic matter suggests that it will most likely be associated with natural organic matter in soils, sediments, and waters . This opens up new avenues for research and potential applications in various fields.

properties

IUPAC Name

bismuth;methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CH4O3S.Bi/c3*1-5(2,3)4;/h3*1H3,(H,2,3,4);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMKEULGSNUTIA-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Bi+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9BiO9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40109384
Record name Bismuth(3+) trimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40109384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bismuth(III) methanesulfonate

CAS RN

82617-81-0
Record name Bismuth(3+) trimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40109384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bismuth(III)methanesulfonate
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